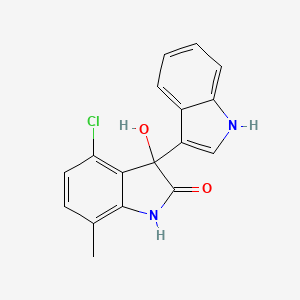![molecular formula C17H12F3N3O B4394065 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4394065.png)
4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
説明
4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFB-TAZ, is a novel compound that has attracted attention from the scientific community due to its potential applications in various fields.
作用機序
4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide exerts its biological effects by modulating the activity of ion channels, which are membrane proteins that regulate the flow of ions across cell membranes. Specifically, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to bind to the voltage-gated potassium channel Kv1.3, which is highly expressed in T cells and plays a key role in immune function. By blocking Kv1.3, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide inhibits the proliferation and activation of T cells, which are involved in various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of T cell proliferation and activation, induction of apoptosis (programmed cell death), and modulation of calcium signaling. In addition, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
実験室実験の利点と制限
4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and well-established structure-activity relationships. However, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide, including:
1. Development of novel organic semiconductors based on 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide for use in electronic devices.
2. Investigation of the potential therapeutic applications of 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide in various inflammatory and autoimmune diseases.
3. Elucidation of the molecular mechanisms underlying the biological effects of 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide on ion channels and calcium signaling.
4. Optimization of the synthesis and purification methods for 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide to improve its yield, purity, and scalability.
5. Exploration of the potential synergistic effects of 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide with other compounds or therapies for enhanced therapeutic efficacy.
In conclusion, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is a promising compound with potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. Further research is needed to fully understand its mechanisms of action and to explore its therapeutic potential in various diseases.
科学的研究の応用
4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been studied extensively for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility and stability. In organic electronics, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to enhance their performance. In medicinal chemistry, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has shown promising results as a potential anticancer agent and a modulator of ion channels.
特性
IUPAC Name |
4-pyrazol-1-yl-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)14-4-1-2-5-15(14)22-16(24)12-6-8-13(9-7-12)23-11-3-10-21-23/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEHSDSDVVOSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4393988.png)
![N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide](/img/structure/B4394003.png)
![3-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4394014.png)

![N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide](/img/structure/B4394023.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)

![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4394042.png)

![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)